

# Comprehensive Analytical Guide: Quantification of 2-Oxoazepane-3-carboxylic Acid

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## Compound of Interest

Compound Name: 2-Oxoazepane-3-carboxylic acid

CAS No.: 96905-49-6

Cat. No.: B2562720

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## Part 1: Analyte Profile & Mechanistic Strategy Physicochemical Properties[1]

- IUPAC Name: **2-Oxoazepane-3-carboxylic acid**[1]
- Synonyms:  
-Carboxycaprolactam; 3-Carboxy-2-oxoazepane.
- Molecular Formula:  
[1][2]
- Molecular Weight: 157.17 g/mol [2]
- pKa: ~4.5 (Carboxylic acid), ~16 (Amide N-H).
- Solubility: Highly soluble in water and polar organic solvents (methanol, DMSO); sparingly soluble in non-polar solvents unless protonated.

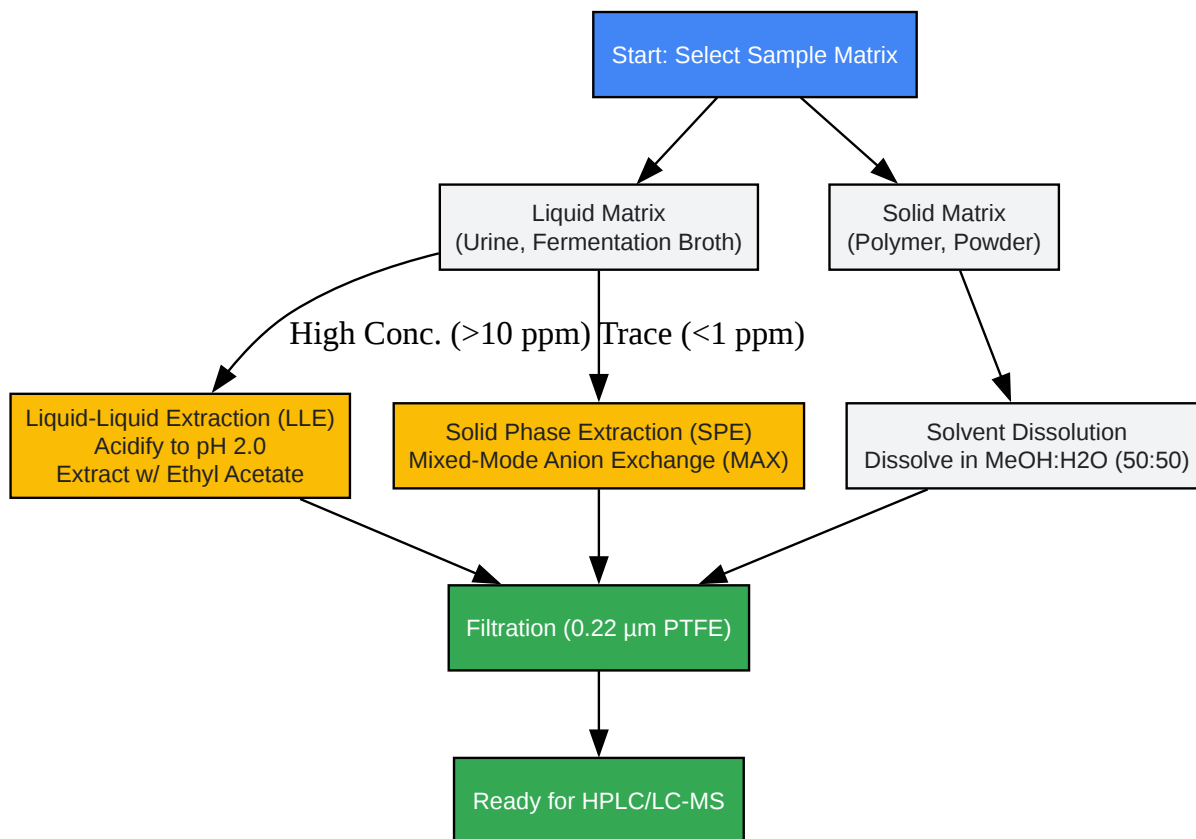
## Analytical Challenges & Solutions

Challenge	Mechanistic Cause	Technical Solution
Poor Retention on C18	The carboxylic acid moiety is ionized at neutral pH, making the molecule too polar for standard Reverse Phase (RP) retention.	Acidic Mobile Phase: Maintain pH < 3.0 to suppress ionization (form), increasing hydrophobicity.
Weak UV Absorbance	Lacks strong chromophores (only amide and carboxyl carbonyls).	Low Wavelength Detection: Monitor at 205–210 nm or use LC-MS/MS for sensitivity.
Thermal Instability	-keto acid-like structure (alpha to amide) may decarboxylate under high GC injector temperatures.	Derivatization: Use Silylation (BSTFA) to protect the carboxyl group prior to GC analysis.

## Part 2: Sample Preparation Workflows

The choice of extraction depends heavily on the matrix (e.g., fermentation broth vs. polymer impurity profile).

### Workflow Decision Tree (Graphviz)



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Figure 1: Decision matrix for sample preparation based on analyte concentration and physical state.

## Protocol: Solid Phase Extraction (Trace Analysis)

For complex biological matrices (e.g., urine, plasma), Mixed-Mode Anion Exchange (MAX) is superior because it retains the analyte by both hydrophobicity and charge.

- Conditioning: 1 mL Methanol followed by 1 mL Water.
- Loading: Acidify sample to pH ~7 (ensure analyte is ionized as  
) . Load onto cartridge.
- Washing:

- Wash 1: 5%  
in water (removes neutrals/cations).
- Wash 2: Methanol (removes hydrophobic neutrals).
- Elution: 2% Formic Acid in Methanol. (The acid protonates the carboxyl group, breaking the ionic interaction with the resin).
- Reconstitution: Evaporate to dryness under  
and reconstitute in Mobile Phase A.

## Part 3: Instrumental Methods[4][5]

### Method A: HPLC-UV (QC & Purity Analysis)

Best for: Raw material testing, fermentation monitoring (mg/L range).

- System: Agilent 1260 Infinity II or equivalent.
- Column: Agilent Zorbax SB-C18 (StableBond),  
,  
.
  - Why StableBond? Sterically protected silanes resist hydrolysis at the low pH required for this method.
- Mobile Phase:
  - A: 0.1% Phosphoric Acid in Water (pH ~2.2).
  - B: Acetonitrile.[2]
- Gradient: Isocratic 90% A / 10% B for 5 mins, then ramp to 50% B to wash.
  - Note: High aqueous content is necessary to retain the polar acid.

- Flow Rate: 1.0 mL/min.
- Detection: DAD at 210 nm (Reference 360 nm).
- Injection Volume: 10 µL.

System Suitability Criteria:

- Tailing Factor:  
  
(Strict control required due to carboxylic acid tailing).
- RSD (n=6): < 2.0%.

## Method B: LC-MS/MS (Bioanalysis & Trace Impurities)

Best for: DMPK studies, trace impurities in nylon.

- System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
- Ionization: Electrospray Ionization (ESI), Positive Mode.[3]
  - Mechanism:[4][5] Although it is an acid, the amide nitrogen and the carbonyl oxygen can be protonated. Positive mode often yields better fragmentation data for lactams.
- Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or Waters HSS T3.
  - Why F5? PFP phases offer alternative selectivity for polar aromatics and cyclic amides compared to C18.
- Mobile Phase:
  - A: 0.1% Formic Acid in Water.
  - B: 0.1% Formic Acid in Acetonitrile.

MRM Transitions:

Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Identity
-----------------	---------------	-----------------------	----------

| 158.1

| 114.1 | 20 | Quantifier (Loss of

) | | 158.1

| 140.1 | 15 | Qualifier (Loss of

) | | 158.1

| 69.1 | 35 | Qualifier (Ring cleavage) |

Note: The transition 158

114 corresponds to decarboxylation, yielding the caprolactam cation. This is a highly specific and intense transition.

## Method C: GC-MS (Orthogonal Confirmation)

Requirement: Derivatization is mandatory.

- Derivatization: Mix 100  $\mu$ L sample extract (dry) + 50  $\mu$ L BSTFA (with 1% TMCS). Incubate at 60°C for 30 mins.
- Inlet: Splitless, 250°C.
- Column: DB-5MS ( ).
- Temp Program: 80°C (1 min)  
20°C/min  
300°C.
- Detection: SIM mode (Target TMS-derivative mass).

## Part 4: Validation & Troubleshooting

### Linearity & Range

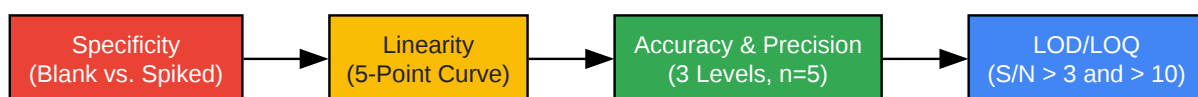
- HPLC-UV: Linear range typically 10 – 1000 µg/mL.
- LC-MS/MS: Linear range typically 5 – 2000 ng/mL.
- Acceptance:

.[3]

### Troubleshooting Guide

Symptom	Probable Cause	Corrective Action
Peak Tailing	Secondary interactions between carboxyl group and residual silanols.	Ensure pH is < 2.5. Add 5-10 mM Ammonium Formate to mobile phase to compete for active sites.
Carryover	Analyte adsorption to injector loop.	Use a needle wash of 50:50 MeOH:Water with 0.5% Formic Acid.
Split Peaks	Sample solvent mismatch.	Dissolve sample in mobile phase starting conditions (100% Aqueous) rather than pure organic.

### Reference Pathway (Graphviz)



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Figure 2: Sequential validation steps according to ICH Q2(R1) guidelines.

## References

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